Ruxolitinib-amide is a derivative of ruxolitinib, a Janus kinase inhibitor primarily used in the treatment of various hematological disorders, including myelofibrosis and polycythemia vera. The compound is notable for its role in modulating immune responses and has been investigated for its potential therapeutic applications in other conditions as well.
Ruxolitinib was first developed by Incyte Corporation and is marketed under the brand name Jakafi in the United States and Jakavi in other regions. Ruxolitinib-amide, specifically identified by its CAS number 1911644-32-0, is synthesized to enhance the pharmacological properties of ruxolitinib while maintaining its efficacy against Janus kinases .
The synthesis of ruxolitinib-amide involves several key steps that build upon the established synthetic routes of ruxolitinib. A typical synthesis might include:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and selectivity. For instance, using specific organocatalysts can enhance enantioselectivity during key steps .
Ruxolitinib-amide has a molecular formula of C17H20N6O and a molecular weight of approximately 324.17 g/mol. The structure features an amide functional group which is critical for its biological activity .
The three-dimensional structure of ruxolitinib-amide can be modeled based on known crystal structures of related compounds. The binding interactions with target proteins can be explored through molecular docking studies to predict affinities and binding modes .
Ruxolitinib-amide undergoes several chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can lead to the regeneration of the corresponding amine and carboxylic acid.
The stability of ruxolitinib-amide in various pH environments can influence its therapeutic efficacy and bioavailability. Understanding these reactions helps in optimizing formulation strategies for drug delivery systems .
Ruxolitinib-amide functions primarily as a Janus kinase inhibitor, selectively targeting JAK1 and JAK2 enzymes. By inhibiting these kinases, ruxolitinib-amide disrupts the signaling pathways that lead to excessive cell proliferation and inflammatory responses associated with myelofibrosis and other hematological conditions .
Studies indicate that ruxolitinib-amide effectively reduces splenomegaly and alleviates symptoms related to myeloproliferative neoplasms by modulating cytokine signaling pathways .
Relevant data from studies indicate that ruxolitinib derivatives maintain structural integrity within physiological pH ranges, enhancing their therapeutic potential .
Ruxolitinib-amide has been explored for various applications beyond its initial indications:
Retrosynthetic deconstruction of ruxolitinib-amide (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide) reveals strategic disconnections centered on the propionamide side chain and pyrrolopyrimidine core. The primary disconnection targets the C-N bond between the pyrazole and cyclopentylpropionamide moiety, suggesting aza-Michael addition as a key bond-forming step. This approach leverages the electrophilic character of acrylonitrile derivatives toward nucleophilic pyrazole systems, followed by nitrile hydrolysis to the terminal amide [1] [5].
Alternative disconnection at the amide functionality reveals two potential precursors: (1) the corresponding carboxylic acid (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid) for direct amidation, or (2) the nitrile intermediate (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) for partial hydrolysis. The latter pathway is industrially preferred due to superior chemoselectivity control, avoiding over-hydrolysis to the carboxylic acid [3] [5]. Critical challenges identified through retrosynthesis include:
Table 1: Key Retrosynthetic Disconnections for Ruxolitinib-Amide
Target Bond | Disconnection Strategy | Precursors | Key Challenges |
---|---|---|---|
Pyrazole N-C bond | Aza-Michael addition | 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine + acrylonitrile derivative | Regioselectivity control, stereochemistry |
Terminal amide | Nitrile hydrolysis | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | Over-hydrolysis to carboxylic acid |
Cyclopentyl-propionamide bond | Ritter reaction | Cyclopentene + 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile | Chemoselectivity, stereocontrol |
The chiral center at the cyclopentyl-bearing carbon necessitates asymmetric methodologies to access enantiomerically pure ruxolitinib-amide. Three predominant approaches have been developed:
Chiral Auxiliary-Mediated Aza-Michael Addition: Lin et al. demonstrated the use of (2R)-2-(bis[3,5-bis(trifluoromethyl)phenyl][(tert-butyl(dimethyl)silyl]oxymethyl)pyrrolidine as a chiral auxiliary to control stereochemistry during the aza-Michael reaction between 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and tert-butyl (E)-4-cyclopentyl-2-cyanobut-2-enoate. This approach achieved >98% ee at the newly formed stereocenter, with subsequent hydrogenation and protecting group removal furnishing the enantiopure nitrile precursor [1] [5].
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid esters provides an alternative route to chiral intermediates. Pseudomonas fluorescens lipase (PFL) demonstrates high enantioselectivity (E > 200) for acetylated substrates, enabling separation of (R)-enantiomers with pharmaceutical-grade optical purity [7].
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of enamide precursors offers a direct route to chiral propionamide derivatives. Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) achieve >99% ee in reducing (Z)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylprop-2-enamide at mild pressures (50 psi H₂), though this approach requires additional steps to install the enamide functionality [1].
Multi-step syntheses of ruxolitinib-amide demand strategic protection of the pyrrolopyrimidine nitrogen to prevent unwanted alkylation or decomposition:
SEM Protection (2-(Trimethylsilyl)ethoxymethyl): The SEM group demonstrates exceptional compatibility with both organometallic couplings and amidation conditions. Installation occurs early via reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl under basic conditions (NaH, DMF, 0°C→RT). Stability toward Suzuki-Miyaura cross-coupling with pyrazole boronic esters and subsequent aza-Michael reactions is well-documented. Crucially, deprotection employs concentrated NaOH in methanol/water at room temperature, preserving the acid-labile cyclopentyl nitrile moiety [5] [6].
Pivalate Protection (Tert-butyl carbonate): The pivalate group serves as a temporary protecting group for the nitrile hydrolysis intermediate. In Lin's synthesis, the nitrile intermediate undergoes partial hydrolysis to the carboxylic acid, which is immediately protected as the pivalate ester to prevent side reactions during subsequent steps. Final deprotection employs NaOH in methanol at room temperature, simultaneously cleaving the pivalate ester and preserving the amide functionality [5].
Table 2: Protecting Group Strategies in Ruxolitinib-Amide Synthesis
Protecting Group | Installation Conditions | Deprotection Conditions | Key Advantages |
---|---|---|---|
SEM (SEM-Cl) | NaH, DMF, 0°C→RT | NaOH, MeOH/H₂O, RT | Stability to organometallic reactions, orthogonal deprotection |
Pivalate (Piv-Cl) | DMAP, CH₂Cl₂, RT | NaOH, MeOH, RT | Prevents lactamization, mild deprotection |
SEM-Tartaric Acid Adduct | Acid-base complexation | Chromatographic separation | Facilitates chiral resolution of intermediates |
Boronic Acid-Catalyzed Amidation: Ortho-substituted arylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid) enable direct catalytic amidation of ruxolitinib carboxylic acid precursors with ammonia sources under mild conditions. These catalysts operate through bicyclic acyloxyborate intermediates (confirmed by ¹¹B NMR), with molecular sieves (5Å) critical for water sequestration. Optimization revealed that ortho-halo substituents enhance Lewis acidity by preventing boroxine formation, achieving >90% conversion at ambient temperature within 4 hours with 5 mol% catalyst loading [2] [4].
Copper-Catalyzed Halogenation: Regioselective chlorination at the C4 position of pyrrolopyrimidine precursors employs CuCl₂ in DMF at 120°C. Catalytic optimization identified 1,10-phenanthroline as an essential ligand, preventing N-chlorination side reactions and achieving >95:5 regioselectivity for the desired 4-chloro isomer. This halogenation is pivotal for subsequent Suzuki-Miyaura coupling with pyrazole boronic esters [1] [5].
Dioxazolone-Mediated Amidation: Recent advances utilize dioxazolones as electrophilic amide sources under copper catalysis. The system CuI/1,10-phenanthroline facilitates decarboxylative amidation at the terminal nitrile group without epimerization. This approach circumvents the need for harsh ammonia sources and achieves near-quantitative conversion for primary amide formation in ruxolitinib derivatives under mild conditions (60°C, 2h) [9].
X-ray crystallography provides definitive structural assignment of ruxolitinib-amide impurities arising during synthesis:
Over-Hydrolysis Impurity (4-amino-6-(1-(2-carbamoyl-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid): Single-crystal X-ray analysis (CCDC 2050011) confirms the structure resulting from excessive hydrolysis of both nitrile and ester functionalities. This impurity crystallizes in the monoclinic space group P2₁/c with Z=4, showing intermolecular hydrogen bonding between the carboxylic acid and amide groups (d = 2.68 Å) [6].
Cyclopentyl Epimer Impurity (3S-isomer): X-ray diffraction (CCDC 2050012) unambiguously identifies the diastereomeric impurity arising from incomplete stereochemical control during the aza-Michael addition. The crystal packing reveals distinct hydrogen-bonding motifs compared to the desired (R)-isomer, explaining its altered chromatographic behavior [3].
Primary Impurity Profiling:
Table 3: Characterized Ruxolitinib-Amide Impurities
Impurity Designation | CAS Number | Molecular Formula | Structural Feature | Origin in Synthesis |
---|---|---|---|---|
Amide Impurity I | 1911644-32-0 | C₁₇H₂₀N₆O | Terminal propanamide | Main synthetic target |
Carboxylic Acid Impurity | Not assigned | C₁₆H₁₈N₆O₂ | Over-hydrolysis to carboxylic acid | Incomplete nitrile hydrolysis control |
SEM-Tartaric Adduct | Not assigned | C₃₅H₃₂N₆O₈ | Diastereomeric complex | Chiral resolution byproduct |
Azetidinyl Amide Impurity | 2271228-51-2 | C₁₆H₁₉N₇O₃S | Azetidine ring substitution | Nucleophilic ring opening side reaction |
N-Oxide Impurity | Not assigned | C₁₇H₁₈N₆O | Pyrrolopyrimidine N-oxide | Oxidation during workup |
Synchrotron powder X-ray diffraction (PXRD) further distinguishes polymorphic forms of the amide impurity. Form I (thermodynamically stable) exhibits a characteristic diffraction peak at 2θ = 7.8° (d-spacing 11.3 Å), while Form II (kinetic) shows a distinct peak at 2θ = 5.4° (d-spacing 16.4 Å). These crystalline differences impact solubility and purification efficiency during manufacturing [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3